molecular formula C9H8F2S B12556901 Benzene, [(2,2-difluoro-1-methylethenyl)thio]- CAS No. 145646-63-5

Benzene, [(2,2-difluoro-1-methylethenyl)thio]-

Cat. No.: B12556901
CAS No.: 145646-63-5
M. Wt: 186.22 g/mol
InChI Key: NZHJMEJQZXCIHV-UHFFFAOYSA-N
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Description

Benzene, [(2,2-difluoro-1-methylethenyl)thio]- is an organic compound with the molecular formula C9H8F2S It is characterized by the presence of a benzene ring substituted with a [(2,2-difluoro-1-methylethenyl)thio] group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2,2-difluoro-1-methylethenyl)thio]- typically involves the reaction of benzene with a [(2,2-difluoro-1-methylethenyl)thio] precursor under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process may include steps such as purification and isolation to obtain the final product in a form suitable for further use or research.

Chemical Reactions Analysis

Types of Reactions: Benzene, [(2,2-difluoro-1-methylethenyl)thio]- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Benzene, [(2,2-difluoro-1-methylethenyl)thio]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [(2,2-difluoro-1-methylethenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific context and application being studied.

Comparison with Similar Compounds

  • Benzene, 1,2-difluoro-
  • Benzene, (2,2-difluoro-1-methylethenyl)-
  • Benzene, [(2,2-difluoro-1-methylethenyl)thio]-

Comparison: Benzene, [(2,2-difluoro-1-methylethenyl)thio]- is unique due to the presence of the [(2,2-difluoro-1-methylethenyl)thio] group, which imparts distinct chemical properties and reactivity

This detailed article provides a comprehensive overview of Benzene, [(2,2-difluoro-1-methylethenyl)thio]-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

145646-63-5

Molecular Formula

C9H8F2S

Molecular Weight

186.22 g/mol

IUPAC Name

1,1-difluoroprop-1-en-2-ylsulfanylbenzene

InChI

InChI=1S/C9H8F2S/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

NZHJMEJQZXCIHV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(F)F)SC1=CC=CC=C1

Origin of Product

United States

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